Argireline acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

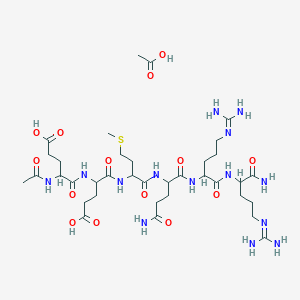

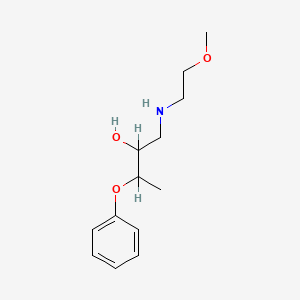

Argireline acetate, also known as acetyl hexapeptide-8, is a synthetic peptide composed of six amino acids. It is widely recognized for its anti-aging properties, particularly in reducing the appearance of fine lines and wrinkles. This compound mimics the N-terminal end of SNAP-25, a substrate of botulinum toxin, and is often referred to as a safer alternative to botulinum toxin in cosmetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Argireline acetate is primarily synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups .

Coupling Reaction: The first amino acid is attached to the resin, followed by the removal of the Fmoc group. Subsequent amino acids are then coupled one by one using activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Deprotection: After the peptide chain is fully assembled, the protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Industrial Production Methods

In industrial settings, the production of this compound involves a combination of solid-phase and liquid-phase synthesis to optimize yield and reduce costs. The use of high-loading resins and efficient coupling reagents helps in scaling up the production while maintaining high purity levels .

Chemical Reactions Analysis

Types of Reactions

Argireline acetate undergoes several types of chemical reactions, including:

Reduction: Reduction reactions are less common but can be used to reverse oxidation.

Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.

Reducing Agents: Dithiothreitol (DTT) can be used for reduction reactions.

Substitution Reagents: Various amino acid derivatives and coupling agents are used for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide

Reduction: Restored methionine

Substitution: Peptide analogs with modified amino acid sequences

Scientific Research Applications

Argireline acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

Argireline acetate exerts its effects by inhibiting the release of acetylcholine at the neuromuscular junction. This inhibition occurs through the destabilization of the SNARE complex, which is essential for vesicle docking and neurotransmitter release . By blocking acetylcholine release, this compound reduces muscle contractions, leading to a relaxation of facial muscles and a reduction in the appearance of expression lines and wrinkles .

Comparison with Similar Compounds

Argireline acetate is often compared to other peptides and compounds with similar anti-aging properties. Some of these include:

Botulinum Toxin (Botox): Both this compound and botulinum toxin inhibit muscle contractions, but this compound does so without breaking any components of the SNARE complex, making it a safer alternative

Palmitoyl Pentapeptide-4: This peptide also promotes collagen production and reduces wrinkles but works through different molecular pathways.

Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties, this peptide also enhances skin elasticity and firmness.

This compound stands out due to its specific mechanism of action, which mimics the N-terminal end of SNAP-25, providing a targeted approach to muscle relaxation and wrinkle reduction .

Properties

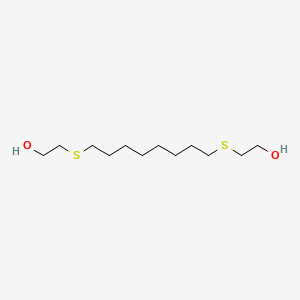

Molecular Formula |

C36H64N14O14S |

|---|---|

Molecular Weight |

949.0 g/mol |

IUPAC Name |

4-acetamido-5-[[1-[[1-[[5-amino-1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;acetic acid |

InChI |

InChI=1S/C34H60N14O12S.C2H4O2/c1-17(49)43-20(8-11-25(51)52)29(57)47-22(9-12-26(53)54)31(59)48-23(13-16-61-2)32(60)46-21(7-10-24(35)50)30(58)45-19(6-4-15-42-34(39)40)28(56)44-18(27(36)55)5-3-14-41-33(37)38;1-2(3)4/h18-23H,3-16H2,1-2H3,(H2,35,50)(H2,36,55)(H,43,49)(H,44,56)(H,45,58)(H,46,60)(H,47,57)(H,48,59)(H,51,52)(H,53,54)(H4,37,38,41)(H4,39,40,42);1H3,(H,3,4) |

InChI Key |

KUOYHRQPSCEGDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)

![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)